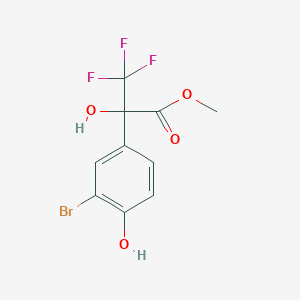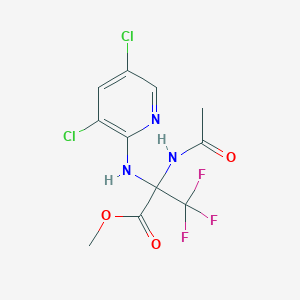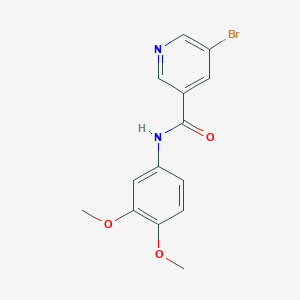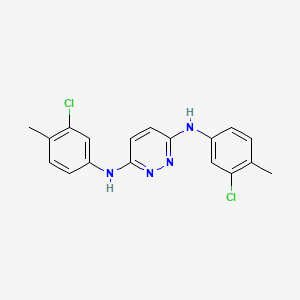![molecular formula C23H25N3O3 B15005547 3-{[(2-methyl-1H-indol-5-yl)methyl]amino}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B15005547.png)
3-{[(2-methyl-1H-indol-5-yl)methyl]amino}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[(2-methyl-1H-indol-5-yl)methyl]amino}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core, substituted with a 4-propoxyphenyl group and an amino group linked to a 2-methyl-1H-indol-5-ylmethyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2-methyl-1H-indol-5-yl)methyl]amino}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione typically involves multiple steps:
Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate dicarboxylic acid derivatives under dehydrating conditions.
Introduction of the 4-Propoxyphenyl Group: This step involves the substitution reaction of the pyrrolidine-2,5-dione with a 4-propoxyphenyl halide under basic conditions.
Attachment of the Amino Group: The amino group is introduced via nucleophilic substitution using an appropriate amine.
Linking the Indole Moiety: The final step involves the coupling of the indole derivative with the amino group, often facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can occur at the carbonyl groups of the pyrrolidine-2,5-dione core, using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Oxidized derivatives of the indole moiety.
Reduction: Reduced forms of the pyrrolidine-2,5-dione core.
Substitution: Nitrated or halogenated derivatives of the aromatic rings.
科学研究应用
3-{[(2-methyl-1H-indol-5-yl)methyl]amino}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interactions with enzymes and receptors.
作用机制
The mechanism of action of 3-{[(2-methyl-1H-indol-5-yl)methyl]amino}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets such as enzymes or receptors. The indole moiety is known to interact with various biological targets, potentially modulating their activity. The compound may exert its effects through binding to these targets and altering their function, leading to downstream biological effects.
相似化合物的比较
Similar Compounds
- 3-{[(2-methyl-1H-indol-5-yl)methyl]amino}-1-(4-methoxyphenyl)pyrrolidine-2,5-dione
- 3-{[(2-methyl-1H-indol-5-yl)methyl]amino}-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione
Uniqueness
The uniqueness of 3-{[(2-methyl-1H-indol-5-yl)methyl]amino}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione lies in its specific substitution pattern, which may confer distinct biological activity and chemical reactivity compared to its analogs. The propoxy group, in particular, may influence the compound’s lipophilicity and ability to interact with hydrophobic pockets in biological targets.
属性
分子式 |
C23H25N3O3 |
|---|---|
分子量 |
391.5 g/mol |
IUPAC 名称 |
3-[(2-methyl-1H-indol-5-yl)methylamino]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C23H25N3O3/c1-3-10-29-19-7-5-18(6-8-19)26-22(27)13-21(23(26)28)24-14-16-4-9-20-17(12-16)11-15(2)25-20/h4-9,11-12,21,24-25H,3,10,13-14H2,1-2H3 |
InChI 键 |
LIMXPADLRXZUMZ-UHFFFAOYSA-N |
规范 SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC3=CC4=C(C=C3)NC(=C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,5-dichloro-N-[2-(7-ethyl-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B15005467.png)
![11-(4-hydroxyphenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B15005482.png)
![N-benzyl-N'-{4-[chloro(difluoro)methoxy]phenyl}thiourea](/img/structure/B15005483.png)
![4-[(phenylcarbonyl)amino]tetrahydrothiophen-3-yl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoate](/img/structure/B15005488.png)



![4-nitro-11,14-diphenyl-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraene-9,15-dione](/img/structure/B15005512.png)

![1'-(phenylcarbonyl)-3'H-spiro[cyclopentane-1,5'-pyrrolo[2,1-a]isoquinoline]-2',3'(6'H)-dione](/img/structure/B15005517.png)
![2-{[4-(4-Chlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B15005525.png)

![2-{4-[2,5-Dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]piperazin-1-yl}acetamide](/img/structure/B15005544.png)
![10-butyl-1-(3-methoxyphenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B15005554.png)
